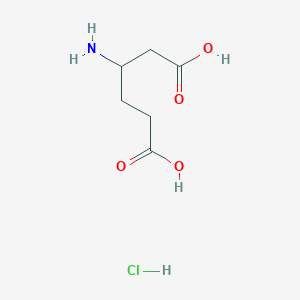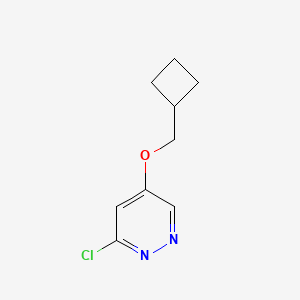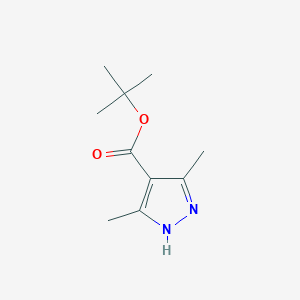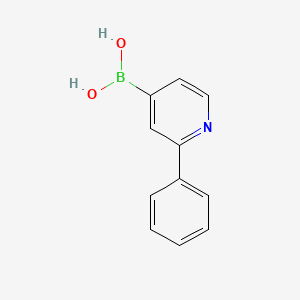![molecular formula C12H13N3 B11899785 (5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346686-78-9](/img/structure/B11899785.png)
(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is a heterocyclic compound that features a bipyridine core with a methyl group at the 5-position and a methanamine group at the 5’-position. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where a methylating agent like methyl iodide is used in the presence of a Lewis acid catalyst.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the bipyridine derivative.
Industrial Production Methods
Industrial production of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
科学的研究の応用
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of (5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine core allows for strong binding to metal ions, which can then participate in redox reactions and other catalytic processes.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties but lacking the methyl and methanamine groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, used in the synthesis of coordination polymers.
Phenanthroline: A related heterocyclic compound with a similar structure, often used in coordination chemistry.
Uniqueness
(5-Methyl-[2,3’-bipyridin]-5’-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and methanamine groups enhances its reactivity and binding affinity, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry.
特性
CAS番号 |
1346686-78-9 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
[5-(5-methylpyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-3-12(15-6-9)11-4-10(5-13)7-14-8-11/h2-4,6-8H,5,13H2,1H3 |
InChIキー |
WGJILYUOEVJMAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=CN=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)

![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)









